![molecular formula C21H30O3 B1201669 3-(2-hydroxypentyl)-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol CAS No. 65372-82-9](/img/structure/B1201669.png)
3-(2-hydroxypentyl)-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxy-delta(9)-tetrahydrocannabinol is a chemical compound with the molecular formula C21H30O3 and a molecular weight of 330.46 It is a derivative of delta(9)-tetrahydrocannabinol, the primary psychoactive component of cannabis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-delta(9)-tetrahydrocannabinol involves several steps, starting from the precursor delta(9)-tetrahydrocannabinol. The hydroxylation process is typically carried out using specific reagents and catalysts under controlled conditions. The reaction conditions often include the use of solvents, temperature control, and pH adjustments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of 2’-Hydroxy-delta(9)-tetrahydrocannabinol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxy-delta(9)-tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of 2’-Hydroxy-delta(9)-tetrahydrocannabinol include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed: The major products formed from the reactions of 2’-Hydroxy-delta(9)-tetrahydrocannabinol depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Hydroxy-delta(9)-tetrahydrocannabinol has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Additionally, it has applications in the industry for the development of new materials and products .
Mechanism of Action
The mechanism of action of 2’-Hydroxy-delta(9)-tetrahydrocannabinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to cannabinoid receptors in the body, modulating various physiological processes. The compound’s hydroxyl group plays a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
2’-Hydroxy-delta(9)-tetrahydrocannabinol is unique compared to other similar compounds due to its specific structural features and hydroxylation. Similar compounds include delta(9)-tetrahydrocannabinol, cannabidiol, and other hydroxylated derivatives.
Properties
CAS No. |
65372-82-9 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-(2-hydroxypentyl)-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O3/c1-5-6-15(22)10-14-11-18(23)20-16-9-13(2)7-8-17(16)21(3,4)24-19(20)12-14/h9,11-12,15-17,22-23H,5-8,10H2,1-4H3 |
InChI Key |
AELPELOAXYOPMS-UHFFFAOYSA-N |
SMILES |
CCCC(CC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O)O |
Canonical SMILES |
CCCC(CC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O)O |
Synonyms |
2'-hydroxy-delta(9)-tetrahydrocannabinol 2'-hydroxy-delta(9)-THC delta(9)-2'-hydroxytetrahydrocannabinol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


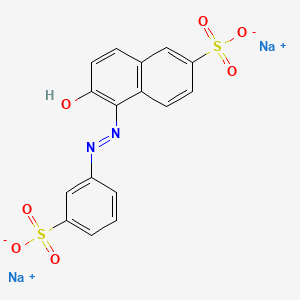
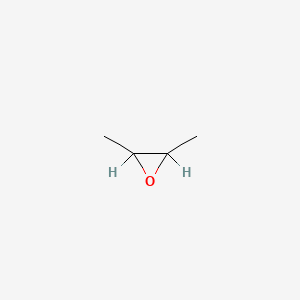
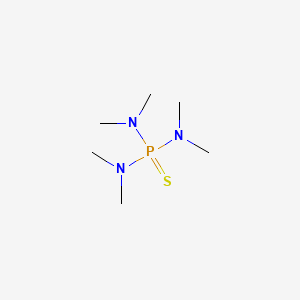
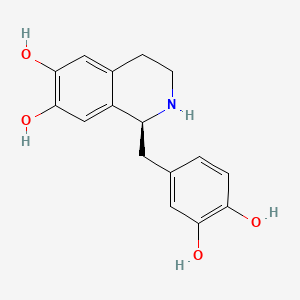
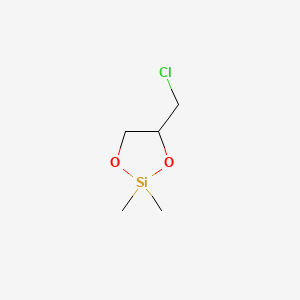

![[(2R,4S)-1,2-dimethyl-4-phenylpiperidin-4-yl] propanoate](/img/structure/B1201601.png)
![{2-[18-(2,5-Dioxopyrrolidin-1-yl)-18-oxooctadecan-3-yl]-4,4-dimethyl-1,3-oxazolidin-3-yl}oxidanyl](/img/structure/B1201602.png)
![5-Methyl-[1,2,4]triazolo[4,3-A]quinoxaline-1,4(2H,5H)-dione](/img/structure/B1201603.png)
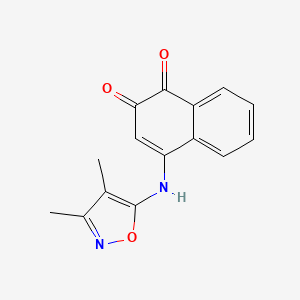
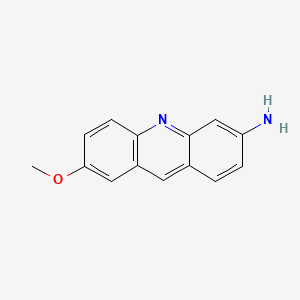
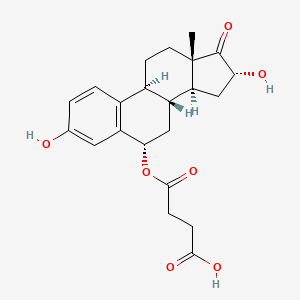
![Dibenz[b,f]oxepin](/img/structure/B1201610.png)

